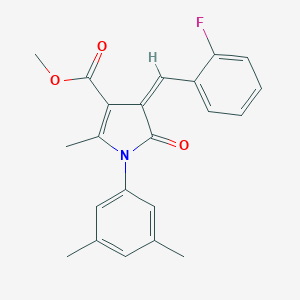
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDPC, is a synthetic compound that belongs to the class of pyrrole derivatives. It has garnered attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The exact mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anticonvulsant effects. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent anticonvulsant and analgesic effects, which make it a useful tool for studying these conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent, particularly in the context of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential applications in medicinal chemistry.
In conclusion, methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. It has been studied for its anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has shown promise as a tool for studying various conditions. Further research is needed to fully understand its potential applications and mechanism of action.
合成法
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,5-dimethylphenyl)-3-oxobutylhydrazine. This intermediate compound is then reacted with 2-fluorobenzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to form methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
科学的研究の応用
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been studied for its potential as a neuroprotective agent and for its ability to inhibit cancer cell growth.
特性
分子式 |
C22H20FNO3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
methyl (4Z)-1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20FNO3/c1-13-9-14(2)11-17(10-13)24-15(3)20(22(26)27-4)18(21(24)25)12-16-7-5-6-8-19(16)23/h5-12H,1-4H3/b18-12- |
InChIキー |
GBRGIYQRBVQPHF-PDGQHHTCSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=C(/C(=C/C3=CC=CC=C3F)/C2=O)C(=O)OC)C)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297338.png)


![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)

![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)